molecular formula C12H12N2O2S B2712823 (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide CAS No. 299443-32-6

(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide

Cat. No.: B2712823
CAS No.: 299443-32-6
M. Wt: 248.3
InChI Key: WWBAZAYNNOWGBI-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide is an organic compound that features a cyano group, a dimethoxyphenyl group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and malononitrile.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 2,5-dimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.

    Thioamide Formation: The final step involves the conversion of the nitrile group to a thioamide group using reagents such as hydrogen sulfide (H₂S) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thioamide group can act as a nucleophile. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enethioamide
  • (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enethioamide
  • (2Z)-2-cyano-3-(2,5-dimethylphenyl)prop-2-enethioamide

Uniqueness

(2Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-15-10-3-4-11(16-2)8(6-10)5-9(7-13)12(14)17/h3-6H,1-2H3,(H2,14,17)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBAZAYNNOWGBI-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.